molecular formula C23H17Cl2N5O2S B4169136 5-(2,4-dichlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide

5-(2,4-dichlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide

Cat. No.: B4169136
M. Wt: 498.4 g/mol
InChI Key: VIVYPRBOVNZYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles . These compounds have been studied as inhibitors of Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product . This makes them a promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2,5-Bihydrazino-1,3,4-thiadiazole was synthesized by condensation of 2,5-bimercapto-1,3,4-thiadiazole with hydrazine hydrate . The compound then reacted with acyl chloride to give 2,5-biacylhydrazino-1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a furamide group, a dichlorophenyl group, an ethyltriazolothiadiazolyl group, and a methylphenyl group .

Mechanism of Action

The mechanism of action of this compound is likely related to its inhibition of Mtb shikimate dehydrogenase . This enzyme is essential for the biosynthesis of the chorismate end product, which is a precursor for many aromatic compounds in bacteria .

Future Directions

The future directions for research on this compound could include further optimization of the lead compound through systematic modification of the positions on the molecule . This could potentially lead to the discovery of more potent inhibitors of Mtb shikimate dehydrogenase . Additionally, the potential anti-TB activity of this compound could be explored further .

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N5O2S/c1-3-20-27-28-23-30(20)29-22(33-23)13-5-4-12(2)17(10-13)26-21(31)19-9-8-18(32-19)15-7-6-14(24)11-16(15)25/h4-11H,3H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVYPRBOVNZYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-dichlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide
Reactant of Route 2
Reactant of Route 2
5-(2,4-dichlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide
Reactant of Route 3
Reactant of Route 3
5-(2,4-dichlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide
Reactant of Route 4
Reactant of Route 4
5-(2,4-dichlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide
Reactant of Route 5
Reactant of Route 5
5-(2,4-dichlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide
Reactant of Route 6
Reactant of Route 6
5-(2,4-dichlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.